4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]morpholine
Overview
Description
4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a brominated and chlorinated methylphenyl group
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other skin areas thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis ofDapagliflozin , a selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it’s possible that this compound may also target SGLT2 or related proteins.
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their substitution . This involves a nucleophilic attack on the electrophilic carbon, leading to the formation of a new bond.
Biochemical Pathways
If it acts similarly to dapagliflozin, it may inhibit sglt2, reducing glucose reabsorption in the kidney and promoting glucosuria .
Result of Action
If it acts similarly to Dapagliflozin, it may lead to a decrease in blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]morpholine typically involves the following steps:
Bromination and Chlorination: The starting material, 5-methylphenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.
Sulfonylation: The brominated and chlorinated methylphenyl compound is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated compound is reacted with morpholine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]piperidine
- 4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]thiomorpholine
- 4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine
Uniqueness
4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical properties such as increased solubility and stability. The combination of bromine, chlorine, and sulfonyl groups also provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-bromo-2-chloro-5-methylphenyl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCCICXJPIGBLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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